(hexahydro-1H-pyrrolizin-1-yl)methanol
Overview
Description
“(Hexahydro-1H-pyrrolizin-1-yl)methanol” is a chemical compound with the molecular weight of 141.21 g/mol . It is also known as “hexahydro-1H-pyrrolo [1,2-a]pyrrol-1-ylmethanol hydrochloride” with a molecular weight of 177.67 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8 (7)9;/h7-8,10H,1-6H2;1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Anti-Proliferative Agents
A study by Kasaboina et al. (2019) synthesized novel benzosuberone derivatives that contain hexahydrospiro[indoline-pyrrolizin]-ones. These derivatives were tested for anti-proliferative activity against various human cancer cell lines and showed promising results. This indicates the potential application of hexahydrospiro[indoline-pyrrolizin]-ones in cancer therapy (Kasaboina et al., 2019).
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
Reddy et al. (2012) described a novel synthesis method for hexahydro-1H-furo[3,4-c]pyran derivatives. These compounds were synthesized using a Prins cyclization process and hold potential for various chemical applications (Reddy et al., 2012).
Synthesis of Functionalized Spiro[indoline-3,3′-pyrrolizines]
Zhu et al. (2020) conducted a study on the synthesis of functionalized spiro[indoline-3,3′-pyrrolizine]acrylates and spiro[indoline-3,3′-pyrrolizine]propiolates. These compounds were synthesized using a 1,3-dipolar cycloaddition reaction, highlighting the versatility of hexahydro-1H-pyrrolizin-1-yl derivatives in chemical synthesis (Zhu et al., 2020).
Ring-Methylation Studies
Kishida et al. (2010) explored the ring-methylation of pyrrole and indole using supercritical methanol, a process related to the functional groups in (hexahydro-1H-pyrrolizin-1-yl)methanol. This study provides insights into the reactivity and potential transformations of similar compounds (Kishida et al., 2010).
Corrosion Inhibitors
Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for steel in acidic mediums. The study's focus on the methanol functional group's interaction with steel surfaces may offer insights into the applications of this compound in corrosion inhibition (Ma et al., 2017).
Synthesis of Hexahydro-1H-pyrrolizin-3-ones
Siegrist et al.
(2005) developed a synthetic route for producing optically active 2-substituted hexahydro-1H-pyrrolizin-3-ones. Their method provides insights into the synthesis of structurally related compounds, highlighting the versatility and potential applications of hexahydro-1H-pyrrolizin-1-yl derivatives in the field of stereochemistry and pharmaceuticals (Siegrist et al., 2005).
Magnetic Studies in Cobalt(II) Complexes
Yao et al. (2018) explored the magnetic properties of a cobalt(II) complex using a hexadentate ligand derived from this compound. This study contributes to the understanding of the ligand's role in magnetic anisotropy and single-molecule-magnet behavior, indicating potential applications in magnetic materials research (Yao et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902769 | |
Record name | NoName_3323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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